molecular formula C20H17ClN6O B2663517 N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide CAS No. 1207000-18-7

N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide

Cat. No. B2663517
M. Wt: 392.85
InChI Key: PVXLGWOGLOZUSJ-UHFFFAOYSA-N
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Description

“N’-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide” is a chemical compound. Its exact properties and applications are not widely documented in the literature .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy. For example, a compound with a similar structure was analyzed using 1H NMR and 13C NMR, providing detailed information about its atomic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, properties such as melting point and NMR spectral data were reported .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the core structure of the compound , is a privileged heterocycle in drug discovery. It has demonstrated a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have shown their potential in developing drug-like candidates for various disease targets. This suggests that N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide could also offer valuable insights into drug development processes, especially in identifying new therapeutic agents (Cherukupalli et al., 2017).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, are well-established due to their versatility as synthetic intermediates and their biological importance. These compounds are vital in areas such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Given the structural similarity, N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide may also play a significant role in these fields, suggesting its potential in advancing organic synthesis techniques and contributing to drug development efforts (Li et al., 2019).

Pyrazole Heterocycles in Medicinal Chemistry The pyrazole moiety, present in the structure of the compound , is recognized as a pharmacophore in many biologically active compounds, highlighting its significance in combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This underscores the potential of N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide in medicinal chemistry, particularly in the design and discovery of new therapeutic agents (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

N'-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-3-5-14(6-4-12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-8-7-15(21)9-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXLGWOGLOZUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methylbenzohydrazide

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